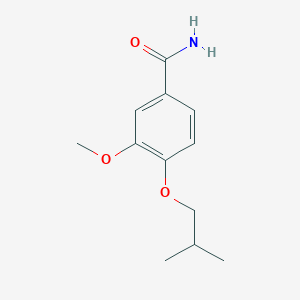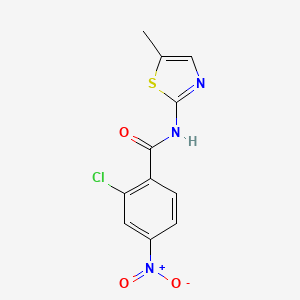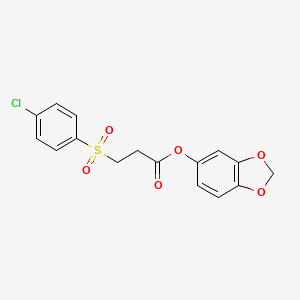
1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate (BCSP) is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. BCSP belongs to the class of sulfonyl-containing compounds, which have been shown to exhibit a wide range of biological activities. The purpose of
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate is not fully understood, but it is thought to involve the binding of this compound to specific targets such as enzymes or receptors. This binding may result in the inhibition of the target's activity, leading to the observed biological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This compound has also been shown to inhibit the uptake of serotonin by the serotonin transporter, leading to an increase in the concentration of serotonin in the synaptic cleft and potentially affecting mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate in lab experiments is its specificity for certain targets such as carbonic anhydrase and the serotonin transporter. This specificity allows for more targeted investigations into the role of these targets in various biological processes. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of 1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate in scientific research. One potential direction is the investigation of this compound as a potential therapeutic agent for the treatment of conditions such as anxiety and depression. Another potential direction is the investigation of this compound as a tool for the study of carbonic anhydrase and its role in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Conclusion
In conclusion, this compound (this compound) is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. This compound has been shown to exhibit a range of biochemical and physiological effects, and has potential as a therapeutic agent for the treatment of various conditions. Further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Synthesemethoden
1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate can be synthesized using a multi-step process involving the reaction of 3-(4-chlorophenyl)sulfonylpropanoic acid with 1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate has been used in scientific research as a pharmacological tool to investigate its potential use as an inhibitor of certain enzymes and receptors. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been shown to have potential as an inhibitor of the serotonin transporter, which is involved in the regulation of mood and anxiety.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO6S/c17-11-1-4-13(5-2-11)24(19,20)8-7-16(18)23-12-3-6-14-15(9-12)22-10-21-14/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCPAFXYLLXVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

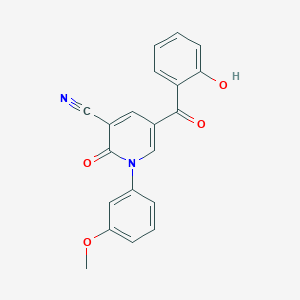
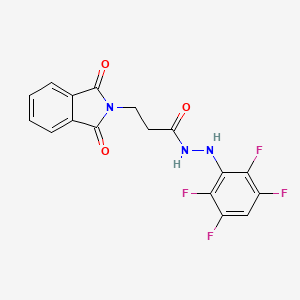


![Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B7479314.png)
![ethyl 5-[2-(cyanomethyl)-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7479330.png)



![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)

